molecular formula C20H13BrClN3O B11444217 5-Bromo-2-chloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

5-Bromo-2-chloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

Cat. No.: B11444217
M. Wt: 426.7 g/mol
InChI Key: ZYGUVMZCZSVLCZ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include elevated temperatures and the use of neutral or weak basic organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts such as Al2O3 and TiCl4 has been reported to enhance the yield and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide involves its interaction with specific molecular targets and pathways. For example, as a CDK inhibitor, it may interfere with the cell cycle regulation, leading to the inhibition of cancer cell proliferation . As a calcium channel blocker, it may modulate calcium ion flow, affecting various physiological processes .

Properties

Molecular Formula

C20H13BrClN3O

Molecular Weight

426.7 g/mol

IUPAC Name

5-bromo-2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C20H13BrClN3O/c21-14-9-10-16(22)15(12-14)20(26)24-19-18(13-6-2-1-3-7-13)23-17-8-4-5-11-25(17)19/h1-12H,(H,24,26)

InChI Key

ZYGUVMZCZSVLCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl

Origin of Product

United States

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